2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
CAS No.: 1823265-38-8
Cat. No.: VC2774412
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate - 1823265-38-8](/images/structure/VC2774412.png)
Specification
CAS No. | 1823265-38-8 |
---|---|
Molecular Formula | C13H22N2O4 |
Molecular Weight | 270.32 g/mol |
IUPAC Name | 5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
Standard InChI | InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3 |
Standard InChI Key | IJSXTUMCGDQTGI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC |
Introduction
Chemical Structure and Identification
2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate (CAS# 1823265-38-8) is formally classified as a tetrahydropyrrolo[3,4-c]pyrrole derivative containing two carboxylate groups. The compound's structure features a saturated bicyclic system with nitrogen atoms at key positions, providing potential sites for hydrogen bonding and further functionalization.
Structural Identifiers and Nomenclature
The compound possesses several formal identifiers that help in its precise identification across chemical databases and literature. The table below summarizes these key structural identifiers:
Parameter | Value |
---|---|
IUPAC Name | 5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
Common Name | 2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate |
CAS Registry Number | 1823265-38-8 |
Molecular Formula | C₁₃H₂₂N₂O₄ |
InChI | InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3 |
InChI Key | IJSXTUMCGDQTGI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC |
The compound's systematic IUPAC name indicates the presence of two ester groups: a tert-butyl carboxylate at the 5-position and a methyl carboxylate at the 3a-position of the tetrahydropyrrolo[3,4-c]pyrrole core.
Physical and Chemical Properties
The physical and chemical properties of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate provide crucial information for its handling, storage, and application in chemical research.
Physical Properties
This compound exhibits characteristic physical properties that are important for its identification and manipulation in laboratory settings:
Property | Description/Value |
---|---|
Appearance | Off-white to brown thick oil to waxy solid |
Molecular Weight | 270.32 g/mol |
Physical State at Room Temperature | Oil |
Solubility | DMSO (Sparingly), Ethanol (Slightly), Methanol (Slightly) |
Storage Conditions | 4°C, Inert atmosphere |
Purity (Commercial) | 95% |
The compound's appearance as an oil or waxy solid and its limited solubility in common organic solvents are important considerations for its handling and use in chemical reactions.
Chemical Reactivity
The reactivity of this compound is primarily determined by the functional groups present in its structure. The two carboxylate groups (tert-butyl and methyl) provide potential sites for transesterification, hydrolysis, and other transformations. The nitrogen atoms in the bicyclic system can participate in various reactions:
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The secondary amine (NH) can undergo N-alkylation or acylation reactions
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The tertiary amine can act as a nucleophile or coordinate with metal ions
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The carboxylate groups can be hydrolyzed to corresponding carboxylic acids
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The rigid bicyclic structure provides a scaffold for stereoselective reactions
These reactive features make the compound valuable in organic synthesis and medicinal chemistry applications.
Supplier | Catalog Number | Quantity | Price (€/USD) |
---|---|---|---|
Cymit Quimica | TR-T185076 | 100 mg | 247.00 € |
Cymit Quimica | TR-T185076 | 500 mg | 852.00 € |
Cymit Quimica | TR-T185076 | 1 g | 1,297.00 € |
Sigma-Aldrich/Life Chemicals | LIFH97ED0132 | 250 mg | $357.50 |
These pricing data indicate that the compound is a specialty research chemical primarily intended for advanced research applications.
Applications in Research
2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate has several potential applications in chemical and pharmaceutical research, though specific uses are still being explored.
Medicinal Chemistry Applications
The tetrahydropyrrolo[3,4-c]pyrrole scaffold has shown promise in medicinal chemistry, particularly in developing compounds with biological activity:
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The bicyclic pyrrole core is found in compounds with potential anticancer properties
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Related pyrrolo derivatives have been investigated as enzyme inhibitors
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The structural rigidity of the bicyclic system makes it useful for constructing compounds with specific three-dimensional interactions with biological targets
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The nitrogen atoms provide hydrogen bond acceptor/donor sites important for drug-receptor interactions
The presence of orthogonally protected carboxylate groups (methyl and tert-butyl) allows for selective deprotection and further functionalization, making this compound a versatile building block for medicinal chemistry studies.
Organic Synthesis Applications
In synthetic organic chemistry, this compound serves several important functions:
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As a building block for constructing more complex nitrogen-containing heterocycles
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As a scaffold for introducing diverse functional groups via the carboxylate handles
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In studies of stereochemistry and conformational analysis of bicyclic systems
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As a precursor for developing new methodologies in heterocyclic chemistry
Related Compounds and Structural Analogs
Understanding the relationship between 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate and structurally related compounds provides valuable context for its study and application.
Structural Variations and Analogs
Several related compounds share the tetrahydropyrrolo[3,4-c]pyrrole core structure but differ in their substitution patterns:
Compound | Key Structural Differences | CAS Number |
---|---|---|
2-(tert-Butyl) 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate | Ethyl ester instead of methyl ester | 1424939-88-7 |
Dimethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride | Dimethyl esters, different position of one ester group | 2208273-33-8 |
2-Boc-Hexahydropyrrolo[3,4-c]pyrrole | Single Boc protecting group, no ester at 3a-position | 141449-85-6 |
(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | Imide functionality, benzyl and phenyl substituents | N/A |
These structural analogs demonstrate the versatility of the tetrahydropyrrolo[3,4-c]pyrrole scaffold and its adaptability to different functional group patterns.
Biologically Active Derivatives
The tetrahydropyrrolo[3,4-c]pyrrole scaffold appears in compounds with various biological activities:
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Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been investigated as sigma-1 receptor ligands with potential applications in neurological disorders
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Pyrrolo[3,4-c]pyrrole-based compounds have been studied for their potential anticancer properties
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Related bicyclic pyrrole systems have been explored as scaffolds for enzyme inhibitors
These biological activities highlight the potential of the tetrahydropyrrolo[3,4-c]pyrrole core as a privileged structure in drug discovery.
Future Research Directions
The study of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate presents several promising avenues for future research.
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes to access this compound and its derivatives:
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Development of more efficient and scalable synthetic pathways
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Exploration of stereoselective methods to control the stereochemistry at key positions
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Investigation of green chemistry approaches to reduce environmental impact of synthesis
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Design of one-pot or cascade reactions to streamline the preparation process
These methodological advances would enhance the accessibility of this compound and related derivatives for further study.
Medicinal Chemistry Investigations
Given the promising biological activities of related pyrrolo compounds, several medicinal chemistry directions could be pursued:
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Systematic structure-activity relationship studies to identify optimal substitution patterns
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Investigation of potential applications as building blocks for targeted anticancer agents
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Exploration of the tetrahydropyrrolo[3,4-c]pyrrole scaffold as a core structure for receptor ligands
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Development of novel bioactive compounds utilizing the unique conformational properties of the bicyclic system
The orthogonally protected carboxylate groups offer strategic points for linking to other pharmacophores or for introducing modifications to tune physicochemical properties.
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